ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C16H19N3O6S and its molecular weight is 381.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Reactivity
The synthesis of ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves complex chemical reactions, highlighting the compound's versatility in organic synthesis. Research indicates the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, demonstrating a method to form highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, the reaction of acyl derivatives with hydrazine hydrate has led to the development of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).
Antioxidant Activity
The compound's derivatives have also been explored for their antioxidant activities. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, synthesized from ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate, has been studied for its ability to react with various reagents, leading to compounds with notable antioxidant activity compared to ascorbic acid (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). This suggests potential applications in developing antioxidant agents.
Photophysical Properties
Research into the photophysical properties of thieno[2,3-b]pyridine derivatives, including this compound, has revealed interesting findings. Novel 5,6-disubstituted derivatives have been synthesized, and their spectral-fluorescent properties were thoroughly investigated, demonstrating a correlation between their chemical structure and photophysical properties. This exploration offers insights into the potential use of these compounds in optical and electronic applications (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-2-24-16(22)19-4-3-9-11(7-19)26-15(12(9)13(17)20)18-14(21)10-8-23-5-6-25-10/h8H,2-7H2,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXNZOWLSUVXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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